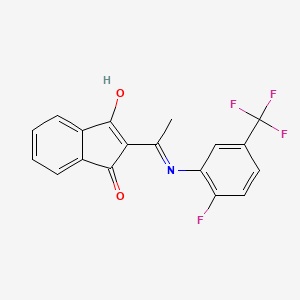

![molecular formula C24H27N3O3 B2901041 N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide CAS No. 872843-47-5](/img/structure/B2901041.png)

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide” is a complex organic compound. It is part of the class of compounds known as indole amides . Indole amides are a type of organic compound that contain an indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and an amide, which is a functional group containing a carbonyl and a nitrogen connected to the same carbon .

Chemical Reactions Analysis

Indole amides have been identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors . After a two-round optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .Direcciones Futuras

The future directions for “N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide” could involve further optimization and evaluation of its potential as a SARS-CoV-2 RdRp inhibitor . It could also be interesting to explore its potential applications in other areas of medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structures .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its indole structure . Indole derivatives have been found to influence a wide range of biological processes, including cell signaling, gene expression, and metabolic pathways .

Pharmacokinetics

Indole derivatives generally have good bioavailability due to their lipophilic nature, which allows them to easily cross biological membranes .

Result of Action

Indole derivatives can have a wide range of effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets .

Propiedades

IUPAC Name |

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-4-26(5-2)22(28)17-27-16-20(19-13-9-10-14-21(19)27)23(29)24(30)25(3)15-18-11-7-6-8-12-18/h6-14,16H,4-5,15,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXWVXXMVMMIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2900963.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2900965.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2900967.png)

![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)

![({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2900970.png)

![3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2900971.png)

![N-Methyl-N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]phenyl]cyclopropanecarboxamide](/img/structure/B2900973.png)

![3-[Chloro(difluoro)methyl]aniline](/img/structure/B2900975.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2900980.png)